Cyclo(Ile-Leu)

Description

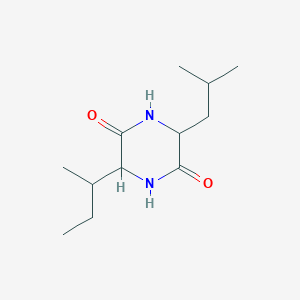

Structure

3D Structure

Properties

Molecular Formula |

C12H22N2O2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

3-butan-2-yl-6-(2-methylpropyl)piperazine-2,5-dione |

InChI |

InChI=1S/C12H22N2O2/c1-5-8(4)10-12(16)13-9(6-7(2)3)11(15)14-10/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15) |

InChI Key |

CCMDAWLYCNFDFN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N1)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cyclo(Ile-Leu) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Ile-Leu), also known as cyclo(L-isoleucyl-L-leucine), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are naturally occurring compounds produced by a variety of organisms, including bacteria, fungi, and marine invertebrates. They are formed through the cyclization of two amino acid residues. Due to their rigid conformation and diverse side chains, cyclodipeptides exhibit a wide range of biological activities, making them a subject of significant interest in chemical biology and drug discovery. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Cyclo(Ile-Leu) and its closely related analogs, along with relevant experimental methodologies.

Chemical Structure and Identifiers

Cyclo(Ile-Leu) is formed from the condensation of the amino acids L-isoleucine and L-leucine. Its core structure is a six-membered diketopiperazine ring with isobutyl and sec-butyl side chains corresponding to the leucine and isoleucine residues, respectively.

| Identifier | Value | Reference |

| IUPAC Name | (3S,6S)-3-(butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione | [1] |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |

| Canonical SMILES | CCC(C)[C@H]1C(=O)N--INVALID-LINK--CC(C)C | [1] |

| InChI Key | CCMDAWLYCNFDFN-UHFFFAOYSA-N | [1] |

| CAS Number | 91741-17-2 | [1] |

Physicochemical Properties

The physicochemical properties of Cyclo(Ile-Leu) are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| Molecular Weight | 226.32 g/mol | [1] |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 226.168128 g/mol | [1] |

| Topological Polar Surface Area | 58.4 Ų | [1] |

Biological Activities and Signaling Pathways

While specific research on the biological activities of Cyclo(Ile-Leu) is limited, the broader class of cyclodipeptides is known for a variety of biological effects. The activities of structurally similar cyclodipeptides provide valuable insights into the potential therapeutic applications of Cyclo(Ile-Leu).

Antimicrobial and Antifungal Activity

Cyclodipeptides are widely recognized for their antimicrobial and antifungal properties. For instance, cyclo(L-Leu-L-Pro) has demonstrated significant activity against various pathogenic bacteria and fungi. The proposed mechanisms of action include the disruption of fungal cell membranes and the inhibition of enzymes involved in cell wall synthesis.[2][3] The structural similarity of Cyclo(Ile-Leu) to these active compounds suggests it may also possess antimicrobial and antifungal capabilities.

Quorum Sensing Modulation

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. Cyclodipeptides have been identified as key players in modulating QS pathways. For example, cyclo(L-Phe-L-Pro) produced by Vibrio vulnificus acts as a QS signal.[4] Given the structural resemblance, Cyclo(Ile-Leu) could potentially interfere with or participate in bacterial quorum sensing, a mechanism that is a key target for novel antimicrobial therapies.

Cytotoxic and Anticancer Potential

Certain cyclodipeptides have exhibited cytotoxic effects against various cancer cell lines. While no specific studies on Cyclo(Ile-Leu) have been reported, related compounds have been shown to induce apoptosis and inhibit tumor progression. This suggests that Cyclo(Ile-Leu) could be a candidate for further investigation in cancer research.

Plant Defense Induction

Some cyclodipeptides have been found to induce disease resistance in plants. For example, cyclo(L-Ala-L-Leu) has been shown to accelerate the activation of the jasmonate-related signaling pathway in Arabidopsis during infection.[5] This points to a potential role for Cyclo(Ile-Leu) in agricultural applications as a biocontrol agent.

Experimental Protocols

Chemical Synthesis

A common method for the synthesis of cyclodipeptides involves the formation of a linear dipeptide followed by an intramolecular cyclization reaction.

Protocol Outline:

-

Protection of Amino Acids: The amino and carboxyl groups of L-isoleucine and L-leucine are protected using standard protecting groups (e.g., Boc for the amino group and methyl or ethyl ester for the carboxyl group).

-

Dipeptide Formation: The protected amino acids are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the protected linear dipeptide.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc group and saponification for the ester group).

-

Cyclization: The deprotected linear dipeptide is subjected to high-dilution conditions and heating in a suitable solvent (e.g., isopropanol or toluene) to promote intramolecular cyclization.

-

Purification: The crude Cyclo(Ile-Leu) is purified by techniques such as recrystallization or column chromatography.

Purification and Characterization

High-performance liquid chromatography (HPLC) is the method of choice for the purification and analysis of cyclodipeptides.

HPLC Conditions (General):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at 210-220 nm.

-

Flow Rate: 1.0 mL/min.

Characterization:

The structure and purity of the synthesized Cyclo(Ile-Leu) should be confirmed by:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

Biological Assays

Antimicrobial Susceptibility Testing:

The antimicrobial activity of Cyclo(Ile-Leu) can be evaluated using standard methods such as the broth microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Quorum Sensing Inhibition Assay:

Reporter strains that produce a detectable signal (e.g., bioluminescence or pigment) under the control of a QS system can be used. The ability of Cyclo(Ile-Leu) to inhibit signal production is then quantified.

Cytotoxicity Assay:

The cytotoxic effect of Cyclo(Ile-Leu) on cancer cell lines and normal cell lines can be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Conclusion and Future Directions

Cyclo(Ile-Leu) represents an intriguing molecule within the diverse family of cyclodipeptides. While direct research on its biological activities is currently limited, the known functions of its structural analogs suggest a high potential for antimicrobial, quorum sensing modulatory, and other therapeutic applications. Further research is warranted to isolate or synthesize pure Cyclo(Ile-Leu) and to conduct comprehensive biological screenings to elucidate its specific mechanisms of action and potential for drug development. The experimental protocols outlined in this guide provide a framework for researchers to embark on the exploration of this promising natural product.

References

- 1. Cyclo(Ile-Leu) | C12H22N2O2 | CID 63103176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 4. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. hplc.eu [hplc.eu]

Cyclo(Ile-Leu): A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. These compounds exhibit a diverse array of biological activities, making them a subject of intense research for potential therapeutic applications. This technical guide focuses on the biological activities of a specific CDP, Cyclo(isoleucyl-leucyl) or Cyclo(Ile-Leu). We will delve into its known and potential pharmacological effects, including cytotoxic, antimicrobial, quorum sensing inhibitory, anti-inflammatory, and neuroprotective activities. This guide provides a summary of the available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this area.

Introduction to Cyclo(Ile-Leu)

Cyclo(Ile-Leu) is a cyclic dipeptide formed from the condensation of the amino acids isoleucine and leucine. Its rigid cyclic structure confers unique physicochemical properties and biological activities compared to its linear counterparts. Found in various natural sources, particularly from fungi such as Penicillium oxalicum, Cyclo(Ile-Leu) has emerged as a molecule of interest for its potential pharmacological applications.

Biological Activities of Cyclo(Ile-Leu)

The biological activities of Cyclo(Ile-Leu) are multifaceted, with evidence suggesting its involvement in several key cellular processes. While research specifically on Cyclo(Ile-Leu) is still emerging, the broader class of cyclic dipeptides provides a framework for its potential therapeutic applications.

Anticancer Activity

Cyclo(Ile-Leu) has demonstrated cytotoxic effects against human cancer cell lines. Studies have shown its ability to inhibit the growth of hepatocellular carcinoma (HepG2) and prostate cancer (LNCaP) cells.

Table 1: Cytotoxic Activity of Cyclo(Ile-Leu)

| Cell Line | Cancer Type | Concentration | Effect |

| HepG II | Hepatocellular Carcinoma | 50 μg/mL | Evident growth inhibition |

| LNCaP | Prostate Cancer | 50 μg/mL | Evident growth inhibition |

Further research is required to determine the specific IC50 values and the underlying mechanisms of action.

Antimicrobial Activity

Cyclic dipeptides are well-documented for their antimicrobial properties. The proposed mechanism of action for some cyclic dipeptides involves the disruption of microbial cell membranes, leading to increased permeability and cell death. While specific MIC values for Cyclo(Ile-Leu) against a broad range of pathogens are not yet widely available, its structural similarity to other antimicrobial CDPs suggests potential activity against bacteria and fungi.

Table 2: Antimicrobial Activity of Related Cyclic Dipeptides

| Cyclic Dipeptide | Organism | MIC (μg/mL) |

| Cyclopetide 1 | Bacillus subtilis | 25 |

| Cyclopetide 2 | Bacillus subtilis | 50 |

| Vaccarin C | Microsporum audouinii | 6 |

| Vaccarin C | Trichophyton mentagrophytes | 6 |

This table provides context for the potential antimicrobial efficacy of cyclic dipeptides. Specific testing of Cyclo(Ile-Leu) is needed to confirm its antimicrobial spectrum and potency.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Cyclic dipeptides have been identified as potential QS inhibitors. While quantitative data for Cyclo(Ile-Leu) is limited, its potential to interfere with bacterial communication warrants investigation.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Some cyclic dipeptides have been shown to modulate this pathway. The potential of Cyclo(Ile-Leu) to exert anti-inflammatory effects by inhibiting the NF-κB pathway is an area of active interest.

Neuroprotective Effects

Neurodegenerative diseases are characterized by progressive neuronal loss. Modulating signaling pathways that protect neurons from damage is a key therapeutic strategy. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a major regulator of cellular defense against oxidative stress, a key contributor to neurodegeneration. The ability of cyclic dipeptides to activate the Nrf2 pathway suggests a potential neuroprotective role for Cyclo(Ile-Leu).

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of Cyclo(Ile-Leu).

General Workflow for Bioactivity Screening

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into 5 mL of Mueller-Hinton Broth (MHB).

-

Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL.

-

-

Preparation of Cyclo(Ile-Leu) Dilutions:

-

Prepare a stock solution of Cyclo(Ile-Leu) in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the Cyclo(Ile-Leu) dilutions.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of Cyclo(Ile-Leu) that completely inhibits visible bacterial growth.

-

MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of Cyclo(Ile-Leu) against adherent cancer cell lines (e.g., HepG2).

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment with Cyclo(Ile-Leu):

-

Prepare serial dilutions of Cyclo(Ile-Leu) in culture medium.

-

Replace the medium in the wells with 100 µL of the diluted compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Quorum Sensing Inhibition Assay (Violacein Inhibition)

This assay uses the reporter strain Chromobacterium violaceum.

-

Preparation of Bacterial Culture:

-

Inoculate C. violaceum in Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

-

-

Assay Setup:

-

In a 96-well plate, add serial dilutions of Cyclo(Ile-Leu) in LB broth.

-

Add an N-acyl homoserine lactone (AHL) inducer to each well (if using a mutant strain that requires an exogenous inducer).

-

Inoculate each well with the overnight culture of C. violaceum.

-

Include positive (bacteria with inducer, no compound) and negative controls.

-

-

Incubation and Violacein Quantification:

-

Incubate the plate at 30°C for 24 hours.

-

Visually assess the inhibition of purple violacein production.

-

For quantitative analysis, lyse the cells and extract the violacein with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the extracted violacein at 585 nm.

-

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.

Nrf2 Signaling Pathway in Neuroprotection

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Conclusion and Future Directions

Cyclo(Ile-Leu) is a promising cyclic dipeptide with demonstrated cytotoxic activity and high potential for a range of other biological effects, including antimicrobial, anti-inflammatory, and neuroprotective properties. This guide provides a foundational understanding of its activities and the methodologies to explore them further.

Future research should focus on:

-

Determining specific IC50 and MIC values for Cyclo(Ile-Leu) against a wider range of cancer cell lines and microbial pathogens.

-

Elucidating the precise molecular mechanisms underlying its cytotoxic effects.

-

Investigating its efficacy in inhibiting quorum sensing and biofilm formation in clinically relevant bacteria.

-

Validating its modulatory effects on the NF-κB and Nrf2 signaling pathways through in vitro and in vivo models.

-

Exploring its potential as a lead compound for the development of novel therapeutics.

The continued investigation of Cyclo(Ile-Leu) and other cyclic dipeptides holds significant promise for the discovery of new drugs to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.

Cyclo(Ile-Leu): A Technical Guide for Researchers

CAS Number: 91741-17-2[1]

This technical guide provides an in-depth overview of Cyclo(Ile-Leu), a cyclic dipeptide of interest to researchers, scientists, and drug development professionals. The document covers its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

Cyclo(Ile-Leu), also known as Cyclo(Isoleucyl-Leucyl), is a cyclic dipeptide with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol .[1] It belongs to the class of 2,5-diketopiperazines, which are characterized by a six-membered ring containing two amide bonds.

| Property | Value | Source |

| Molecular Formula | C12H22N2O2 | [1] |

| Molecular Weight | 226.32 g/mol | [1] |

| IUPAC Name | (3S,6S)-3-[(2S)-butan-2-yl]-6-(2-methylpropyl)piperazine-2,5-dione | PubChem |

| CAS Number | 91741-17-2 | [1] |

Biological Activities

Cyclo(Ile-Leu) and its analogs have demonstrated a range of biological activities, making them promising candidates for further investigation in drug discovery.

Antimicrobial Activity

Cyclic dipeptides, including compounds structurally similar to Cyclo(Ile-Leu), have shown significant antimicrobial properties. For instance, the related compound Cyclo(l-Leu-l-Pro) has exhibited broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[2][3] Minimum Inhibitory Concentration (MIC) values for Cyclo(l-Leu-l-Pro) have been reported against several microorganisms, highlighting its potential as an antimicrobial agent.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(l-Leu-l-Pro) against various microorganisms.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Salmonella enterica | Gram-negative bacteria | 11 | [2] |

| Fusarium oxysporum | Fungus | 16 | [2] |

| Aspergillus flavus | Fungus | 16 | [2] |

| Aspergillus niger | Fungus | 17 | [2] |

| Penicillium expansum | Fungus | 18 | [2] |

| Candida parapsilosis | Fungus | 30 | [2] |

| Candida metapsilosis | Fungus | 32 | [2] |

| Candida albicans | Fungus | 50 | [2] |

| Escherichia fergusonii | Gram-negative bacteria | 230 | [2] |

Cytotoxic Activity

Cyclic dipeptides have also been investigated for their cytotoxic effects against various cancer cell lines. While specific data for Cyclo(Ile-Leu) is limited, the general class of compounds is known to exhibit growth inhibitory activity.[4][5]

Experimental Protocols

Isolation and Purification of Cyclic Dipeptides from Fungal Cultures

This protocol provides a general method for the isolation and purification of cyclic dipeptides from fungal sources, such as Penicillium species.

1. Fungal Culture and Extraction:

-

Cultivate the fungal strain in a suitable liquid medium.

-

After a sufficient incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture broth with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Further purify the fractions containing the desired cyclic dipeptides using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile).[6][7][8][9]

3. Structure Elucidation:

-

Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H and 13C) and Mass Spectrometry (MS) to confirm the structure of Cyclo(Ile-Leu).[10][11]

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[4]

2. Compound Treatment:

-

Treat the cells with various concentrations of Cyclo(Ile-Leu) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

3. MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism.

2. Serial Dilution of the Compound:

-

Perform serial two-fold dilutions of Cyclo(Ile-Leu) in a 96-well microtiter plate containing a suitable broth medium.

3. Inoculation and Incubation:

-

Inoculate each well with the microbial suspension.

-

Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

4. Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Potential Mechanism of Action and Signaling Pathways

The precise signaling pathways affected by Cyclo(Ile-Leu) are not yet fully elucidated. However, a prominent mechanism of action for many cyclic dipeptides is the inhibition of quorum sensing (QS).[13][14][15]

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. Many virulence factors and biofilm formation are controlled by QS.[13][14] Cyclic dipeptides can interfere with QS signaling, thereby reducing the pathogenicity of bacteria without directly killing them, which may reduce the likelihood of developing resistance.[16][17]

The diagram below illustrates a generalized workflow for identifying and characterizing quorum sensing inhibitors like Cyclo(Ile-Leu).

Putative Signaling Pathway Interference

Cyclic dipeptides may exert their effects by interacting with various cellular targets and signaling pathways. Based on the activities of related compounds, potential pathways that could be affected by Cyclo(Ile-Leu) include those involved in cell proliferation, apoptosis, and stress responses.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by Cyclo(Ile-Leu), leading to its observed cytotoxic effects.

This technical guide serves as a starting point for researchers interested in the further exploration of Cyclo(Ile-Leu). The provided information on its properties, biological activities, and experimental protocols is intended to facilitate future research and development efforts.

References

- 1. Cyclo(Ile-Leu) | C12H22N2O2 | CID 63103176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. idexx.dk [idexx.dk]

- 13. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review [mdpi.com]

Discovery and history of Cyclo(Ile-Leu)

An In-depth Technical Guide to the Discovery, History, and Biological Activity of Cyclo(Ile-Leu) and its Analogs

This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(Ile-Leu) and its closely related analog, Cyclo(L-Leu-L-Pro). The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its discovery, history of scientific investigation, biological activities, and underlying mechanisms of action.

Note on Analogs: While the primary focus is Cyclo(Ile-Leu), a significant portion of the available research has been conducted on its analog, Cyclo(L-Leu-L-Pro). For the purpose of this guide, findings related to Cyclo(L-Leu-L-Pro) are presented as a close proxy, given their structural similarity.

Discovery and History

The precise first discovery of Cyclo(Ile-Leu) is not prominently documented in readily available literature. However, cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a well-established class of natural products. They are biosynthesized by a variety of organisms, including bacteria, fungi, and marine invertebrates, through the cyclization of two amino acids.

The history of research into Cyclo(Ile-Leu) and its analogs is intertwined with the broader exploration of cyclic dipeptides for their diverse biological activities. These compounds have attracted significant interest in the scientific community due to their potential as therapeutic agents. Early studies focused on their isolation from natural sources and structural elucidation, while more recent research has delved into their mechanisms of action and potential applications in medicine and agriculture.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 226.32 g/mol |

| IUPAC Name | 3-(butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione |

| CAS Number | 91741-17-2[1] |

| ChEBI ID | CHEBI:203084 |

Biological Activities and Quantitative Data

Cyclo(Ile-Leu) and its analogs exhibit a range of biological activities, including antimicrobial, anticancer, and quorum sensing inhibitory effects.

Antimicrobial Activity

Cyclic dipeptides have been shown to possess activity against various pathogenic bacteria and fungi. The mechanism of action is often attributed to the disruption of the microbial cell membrane.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) Against Pathogenic Bacteria

| Microorganism | MIC (µg/mL) | Reference |

| Klebsiella pneumoniae | 1 | [1] |

| Vancomycin-Resistant Enterococcus faecalis (VRE) | 12.5 | |

| Staphylococcus aureus | 25 | [2] |

| Pseudomonas aeruginosa | 250 |

Anticancer Activity

Studies have demonstrated the cytotoxic effects of Cyclo(L-Leu-L-Pro) against various cancer cell lines, suggesting its potential as an anticancer agent. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of Cyclo(L-Leu-L-Pro) Against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| HeLa | Cervical Cancer | 50 | [1] |

| HTB-26 | Breast Cancer | 10-50 µM | [3] |

| PC-3 | Pancreatic Cancer | 10-50 µM | [3] |

| HepG2 | Hepatocellular Carcinoma | 10-50 µM | [3] |

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Cyclic dipeptides, including Cyclo(L-Leu-L-Pro), have been identified as inhibitors of QS systems, particularly in gram-negative bacteria like Pseudomonas aeruginosa. By interfering with QS signaling, these compounds can attenuate bacterial pathogenicity.

Experimental Protocols

Solid-Phase Synthesis of Cyclo(Ile-Leu)

This protocol is a general method for the solid-phase synthesis of cyclic dipeptides and can be adapted for Cyclo(Ile-Leu).

Materials:

-

Fmoc-L-Isoleucine

-

Fmoc-L-Leucine

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H₂O/TIPS, 95:2.5:2.5)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

First Amino Acid Coupling: Couple Fmoc-L-Leucine to the resin using DIC and HOBt in DMF. Allow the reaction to proceed for 2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the coupled leucine by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Second Amino Acid Coupling: Couple Fmoc-L-Isoleucine to the deprotected leucine on the resin using DIC and HOBt in DMF for 2 hours.

-

Fmoc Deprotection: Remove the Fmoc group from the isoleucine as described in step 3.

-

Cleavage and Cyclization: Cleave the dipeptide from the resin using the TFA cleavage cocktail. The acidic conditions simultaneously promote the intramolecular cyclization to form Cyclo(Ile-Leu).

-

Purification: Purify the crude cyclic dipeptide by preparative HPLC.

-

Characterization: Confirm the identity and purity of the synthesized Cyclo(Ile-Leu) using Mass Spectrometry and NMR.

Isolation and Characterization of Cyclo(L-Leu-L-Pro) from Bacterial Culture

This protocol outlines a general procedure for the isolation and characterization of cyclic dipeptides from bacterial sources.

Materials:

-

Bacterial culture (e.g., Pseudomonas sesami)[4]

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC)

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

-

Culturing: Culture the bacteria in a suitable broth medium.

-

Extraction: Extract the culture broth with ethyl acetate.

-

Chromatography: Concentrate the ethyl acetate extract and subject it to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the components.

-

Purification: Further purify the fractions containing the cyclic dipeptide using HPLC.

-

Structure Elucidation: Identify the purified compound as Cyclo(L-Leu-L-Pro) using MS to determine the molecular weight and NMR (¹H and ¹³C) to elucidate the structure.[5][6]

Signaling Pathways and Mechanisms of Action

Quorum Sensing Inhibition in Vibrio vulnificus

The cyclic dipeptide Cyclo(L-Phe-L-Pro), a close analog, has been shown to modulate quorum sensing in Vibrio vulnificus through a specific signaling cascade.[7] This pathway provides a model for how similar cyclic dipeptides might function.

Caption: Quorum sensing signaling pathway in Vibrio vulnificus modulated by Cyclo(L-Phe-L-Pro).

Anticancer Mechanism via Disruption of CD151-EGFR Signaling

Cyclo(L-Leu-L-Pro) has been demonstrated to inhibit the migration of triple-negative breast cancer cells by interfering with the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR).[8]

Caption: Inhibition of cancer cell migration by Cyclo(L-Leu-L-Pro) through disruption of CD151-EGFR signaling.

Conclusion

Cyclo(Ile-Leu) and its analogs represent a promising class of bioactive cyclic dipeptides with a diverse range of pharmacological activities. Their potential as antimicrobial, anticancer, and quorum sensing inhibitory agents warrants further investigation. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for future research and development in this area. Continued exploration of their structure-activity relationships and mechanisms of action will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. Cyclo(Ile-Leu) | C12H22N2O2 | CID 63103176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of Cyclo(Ile-Leu)

This guide provides a detailed overview of the molecular formula and weight of Cyclo(Ile-Leu), a cyclic dipeptide of interest to researchers, scientists, and professionals in drug development.

Physicochemical Properties

Cyclo(Ile-Leu), also known as Cyclo(isoleucyl-leucyl), is a cyclic dipeptide formed from the amino acids isoleucine and leucine. Its chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 226.32 g/mol | [1][2] |

| IUPAC Name | 3-butan-2-yl-6-(2-methylpropyl)piperazine-2,5-dione | [1] |

| Monoisotopic Mass | 226.168127949 Da | [1] |

Structural Information

The structure of Cyclo(Ile-Leu) consists of a six-membered diketopiperazine ring, which is formed from the condensation of the amino acids isoleucine and leucine. The side chains of both amino acids, an isobutyl group for leucine and a sec-butyl group for isoleucine, extend from this central ring.

Methodology for Molecular Weight Determination

The molecular weight of a compound is determined by summing the atomic weights of its constituent atoms. The experimental protocol for this calculation is as follows:

-

Elemental Composition Analysis : The first step is to determine the molecular formula through methods such as mass spectrometry or elemental analysis. For Cyclo(Ile-Leu), the molecular formula is established as C₁₂H₂₂N₂O₂.[1][2]

-

Atomic Weight Aggregation : The molecular weight is then calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

-

Carbon (C): 12 atoms × 12.011 u = 144.132 u

-

Hydrogen (H): 22 atoms × 1.008 u = 22.176 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

-

Summation : The sum of these values provides the molecular weight of the molecule.

-

144.132 + 22.176 + 28.014 + 31.998 = 226.32 u

-

This calculated molecular weight is crucial for various experimental procedures, including stoichiometry in chemical reactions and the preparation of solutions with specific molar concentrations.

Logical Relationships in Compound Characterization

The process of characterizing a chemical compound like Cyclo(Ile-Leu) follows a logical workflow, starting from its basic identification to the determination of its physicochemical properties.

References

Cyclo(Ile-Leu): A Comprehensive Technical Review of a Bioactive Cyclic Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Ile-Leu), a cyclic dipeptide (CDP) formed from the amino acids isoleucine and leucine, is a naturally occurring secondary metabolite found in various microorganisms.[1] Like other CDPs, its rigid cyclic structure confers significant stability and unique biological properties compared to its linear counterparts.[1] This technical guide provides a comprehensive review of the current scientific literature on Cyclo(Ile-Leu) and its closely related analogues, focusing on its synthesis, biological activities, and potential therapeutic applications. The information is presented to be a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Physicochemical Properties

Cyclo(Ile-Leu) is an organooxygen and organonitrogen compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol .[2] Its structure is characterized by a piperazine-2,5-dione ring substituted with isobutyl and sec-butyl groups corresponding to the leucine and isoleucine side chains, respectively.

Synthesis and Purification

While specific, detailed protocols for the synthesis of Cyclo(Ile-Leu) are not extensively reported in the readily available literature, a general methodology for the synthesis of cyclic dipeptides can be outlined. This typically involves the coupling of the constituent amino acids, followed by cyclization.

A general workflow for the synthesis and purification of Cyclo(Ile-Leu) is depicted below.

Caption: General workflow for the chemical synthesis, purification, and characterization of Cyclo(Ile-Leu).

Experimental protocols for the purification of related cyclic dipeptides from natural sources often involve extraction with organic solvents such as ethyl acetate, followed by chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate the pure compound.[3] Characterization is then typically performed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Biological Activities

Cyclo(Ile-Leu) and its analogues have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, and nematicidal effects. The majority of the quantitative data available is for closely related compounds, which are presented here to provide a comparative context for the potential efficacy of Cyclo(Ile-Leu).

Antimicrobial and Antifungal Activity

The proposed mechanism of antimicrobial action for Cyclo(Ile-Leu) involves the disruption of microbial cell membranes, leading to increased permeability and cell death.[1] While specific minimum inhibitory concentration (MIC) values for Cyclo(Ile-Leu) are not widely reported, data for related compounds highlight the potential of this class of molecules.

| Compound | Target Organism | Activity | Concentration | Reference |

| Cyclo(L-Leu-L-Pro) | Xanthomonas campestris | MIC | 8 µg/mL | [4] |

| Cyclo(L-Leu-L-Pro) | Escherichia coli | MIC | 8 µg/mL | [4] |

| Cyclo(D-Leu-L-Pro) | Bacillus subtilis | MIC | 4 µg/mL | [4] |

| Cyclo(L-Leu-L-Pro) | Epidermophyton floccosum | MIC | 16 µg/mL | [4] |

| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | MIC | 31.25 µg/mL | [3] |

| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | MIC | 31.25 µg/mL | [3] |

| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Inhibition of conidia germination | 100 µg/mL | [3] |

Nematicidal Activity

Studies on the nematicidal activity of related cyclic dipeptides have shown promising results. For instance, Cyclo(L-Pro-L-Leu) has demonstrated significant effects on the mortality and egg-hatching of the root-knot nematode Meloidogyne incognita.

| Compound | Target Organism | Activity | Concentration | Time | Reference |

| Cyclo(L-Pro-L-Leu) | Meloidogyne incognita (J2 larvae) | 84.3% mortality | 67.5 mg/L | 72 h | [5] |

| Cyclo(L-Pro-L-Leu) | Meloidogyne incognita (J2 larvae) | 100% mortality | 135 mg/L | 72 h | [5] |

| Cyclo(L-Pro-L-Leu) | Meloidogyne incognita (eggs) | 9.74% egg-hatching rate | 2000 mg/L | 8 days | [5] |

Quorum Sensing Inhibition

Cyclic dipeptides have been identified as potential inhibitors of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation. The inhibition of QS is a promising strategy for the development of novel anti-infective agents that do not rely on bactericidal or bacteriostatic mechanisms, thus potentially reducing the selective pressure for antibiotic resistance.

| Compound/Extract | Target Organism | Activity | Concentration | % Inhibition | Reference |

| Passiflora edulis extract | Chromobacterium violaceum | Violacein pigment inhibition | 2 mg/mL | 75.8% | [6] |

| Passiflora edulis extract | Chromobacterium violaceum | Biofilm formation inhibition | 2 mg/mL | 90.7% | [6] |

Signaling Pathways

The precise signaling pathways modulated by Cyclo(Ile-Leu) are not yet fully elucidated. However, studies on related cyclic dipeptides provide insights into their potential mechanisms of action at the molecular level.

Fungal Stress Response Pathway

The cyclic dipeptide Cyclo(Pro-Tyr) has been shown to target the plasma membrane H+-ATPase Pma1 in fungi. This interaction triggers a cascade of cellular events, including an oxidative burst, which leads to the chemical deterioration of lipids and proteins and a loss of membrane functionality. In response to this stress, fungal cells activate transcriptomic and metabolomic responses, primarily involving lipid metabolism and the detoxification of reactive oxygen species (ROS).

Caption: Hypothesized signaling cascade in fungi upon exposure to a bioactive cyclic dipeptide.

Quorum Sensing Signal Transduction in Vibrio vulnificus

In the bacterium Vibrio vulnificus, the cyclic dipeptide Cyclo-(l-Phe-l-Pro) acts as a quorum-sensing signal that induces the expression of hydroperoxidase, conferring resistance to oxidative stress. This is achieved through a complex signaling pathway involving the regulators ToxR, LeuO, HU, and RpoS.

Caption: Signaling pathway for quorum sensing-mediated oxidative stress resistance in Vibrio vulnificus.[7]

Conclusion and Future Directions

Cyclo(Ile-Leu) is a bioactive cyclic dipeptide with demonstrated potential for various therapeutic applications, particularly as an antimicrobial agent. While research on this specific molecule is still emerging, the data available for closely related analogues suggest a promising area for further investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the specific MIC and IC50 values of Cyclo(Ile-Leu) against a broad range of clinically relevant pathogens.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by Cyclo(Ile-Leu) to better understand its antimicrobial, antiviral, and potential anticancer activities.

-

Synthesis Optimization: Developing efficient and scalable synthetic routes to produce Cyclo(Ile-Leu) and its derivatives for further preclinical and clinical development.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of Cyclo(Ile-Leu) in relevant animal models of infection and disease.

The continued exploration of Cyclo(Ile-Leu) and other cyclic dipeptides holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

- 1. Cyclo(Ile-Leu) | 91741-17-2 | RDA74117 | Biosynth [biosynth.com]

- 2. Cyclo(Ile-Leu) | C12H22N2O2 | CID 63103176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy cyclo(L-leu-L-pro) (EVT-317182) | 2873-36-1 [evitachem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC nomenclature for Cyclo(Ile-Leu) isomers

An In-depth Technical Guide to the IUPAC Nomenclature and Synthesis of Cyclo(Ile-Leu) Isomers

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and are ubiquitous in nature, having been isolated from bacteria, fungi, marine organisms, and mammals[1]. These compounds exhibit a wide range of biological activities and their conformationally constrained scaffold makes them attractive templates in medicinal chemistry and drug development[1]. The cyclic dipeptide formed from isoleucine (Ile) and leucine (Leu), Cyclo(Ile-Leu), possesses multiple chiral centers, giving rise to several stereoisomers. The specific stereochemistry is a critical determinant of biological function, making a precise and unambiguous naming system essential for researchers.

This technical guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of Cyclo(Ile-Leu). It also includes a representative protocol for their synthesis and characterization, and a summary of their physicochemical properties.

IUPAC Nomenclature of Cyclo(Ile-Leu) Isomers

The systematic nomenclature for Cyclo(Ile-Leu) isomers is based on the foundational structure of a piperazine-2,5-dione ring. This is a six-membered ring containing two nitrogen and two carbonyl groups at opposing positions[2]. The substituents derived from the amino acid side chains are located at positions 3 and 6.

-

Core Structure : Piperazine-2,5-dione

-

Isoleucine-derived Substituent : The side chain of isoleucine is a sec-butyl group. Its systematic IUPAC name is butan-2-yl . Isoleucine has two chiral centers: the α-carbon (C2) and the β-carbon (C3). L-Isoleucine, the common proteinogenic form, has the configuration (2S,3S). The substituent is therefore more precisely named ((2S)-butan-2-yl) for L-Ile and ((2R)-butan-2-yl) for D-Ile.

-

Leucine-derived Substituent : The side chain of leucine is an isobutyl group. Its systematic IUPAC name is 2-methylpropyl . L-Leucine has an (S) configuration at its α-carbon.

The absolute configuration of the chiral centers at positions 3 and 6 of the piperazine-2,5-dione ring is determined by the configuration of the parent amino acids. An L-amino acid (S-configuration) confers an (S) configuration to the corresponding chiral carbon in the ring, while a D-amino acid (R-configuration) confers an (R) configuration.

Based on these rules, the four primary stereoisomers of Cyclo(Ile-Leu) are named as follows:

-

Cyclo(L-Ile-L-Leu) : The L-Isoleucine residue provides a substituent at C3 with (S) configuration, and the L-Leucine residue provides a substituent at C6 with (S) configuration.

-

Systematic IUPAC Name : (3S,6S)-3-((2S)-butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione

-

-

Cyclo(D-Ile-D-Leu) : This is the enantiomer of the L-L isomer. The D-Isoleucine residue is at C3 (R configuration) and the D-Leucine residue is at C6 (R configuration).

-

Systematic IUPAC Name : (3R,6R)-3-((2R)-butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione

-

-

Cyclo(L-Ile-D-Leu) : This is a diastereomer of the L-L and D-D isomers. The L-Isoleucine residue is at C3 (S configuration) and the D-Leucine residue is at C6 (R configuration).

-

Systematic IUPAC Name : (3S,6R)-3-((2S)-butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione

-

-

Cyclo(D-Ile-L-Leu) : This is the enantiomer of the L-D isomer. The D-Isoleucine residue is at C3 (R configuration) and the L-Leucine residue is at C6 (S configuration).

-

Systematic IUPAC Name : (3R,6S)-3-((2R)-butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione

-

Visualization of Stereoisomer Relationships

The relationships between the four primary stereoisomers of Cyclo(Ile-Leu) are depicted in the diagram below. Enantiomeric pairs are mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

Quantitative Data

| Property | Value | Citation |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [2] |

| Molar Mass | 226.32 g/mol | [2] |

| Melting Point | Not available in the searched literature | |

| Specific Rotation ([α]D) | Not available in the searched literature |

Experimental Protocols

The synthesis of 2,5-diketopiperazines is typically achieved through the cyclization of a linear dipeptide precursor. The following is a representative, generalized protocol for the synthesis of Cyclo(L-Ile-L-Leu) based on common methods reported for similar compounds.

Representative Synthesis of Cyclo(L-Ile-L-Leu)

This protocol involves two main stages: the synthesis of the linear dipeptide methyl ester (H-L-Ile-L-Leu-OMe) and its subsequent cyclization.

Stage 1: Synthesis of Boc-L-Ile-L-Leu-OMe

-

Materials : Boc-L-Isoleucine, L-Leucine methyl ester hydrochloride (H-L-Leu-OMe·HCl), N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure : a. Dissolve L-Leucine methyl ester hydrochloride (1.0 eq) in DCM. b. Add Triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at 0 °C. c. In a separate flask, dissolve Boc-L-Isoleucine (1.0 eq), DCC (1.1 eq), and HOBt (1.0 eq) in DCM. Stir this mixture for 20 minutes at 0 °C. d. Add the solution from step (c) to the solution from step (b) and allow the reaction to stir at room temperature overnight. e. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. f. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Boc-L-Ile-L-Leu-OMe. h. Purify the product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Stage 2: Deprotection and Cyclization

-

Materials : Boc-L-Ile-L-Leu-OMe, Trifluoroacetic acid (TFA), DCM, Methanol or Isopropanol.

-

Procedure : a. Dissolve the purified Boc-L-Ile-L-Leu-OMe (1.0 eq) in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC). c. Remove the solvent and excess TFA under reduced pressure to obtain the dipeptide ester salt, H-L-Ile-L-Leu-OMe·TFA. d. Dissolve the crude dipeptide ester salt in a high-boiling point solvent such as methanol or isopropanol to a final concentration of approximately 0.1 M. e. Heat the solution to reflux for 12-24 hours. The cyclization is driven by the intramolecular aminolysis of the methyl ester. f. Monitor the reaction by TLC or LC-MS until the starting material is consumed. g. Cool the solution and remove the solvent under reduced pressure. h. Purify the resulting crude Cyclo(L-Ile-L-Leu) by recrystallization or column chromatography (e.g., Sephadex LH-20) to yield the final product.

Characterization

The identity and purity of the synthesized Cyclo(Ile-Leu) isomers should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

-

Polarimetry : To measure the specific optical rotation, which will be equal in magnitude and opposite in sign for enantiomeric pairs.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a Cyclo(Ile-Leu) isomer.

References

An In-Depth Technical Guide to the Stereochemistry and Chirality of Cyclo(Ile-Leu)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical and chiral properties of Cyclo(Ile-Leu), a cyclic dipeptide with significant interest in various scientific fields. Due to the limited availability of specific experimental data for Cyclo(Ile-Leu), this document leverages data from closely related analogs, particularly Cyclo(L-Leu-L-Pro), to provide a comprehensive overview.

Introduction to Cyclo(Ile-Leu)

Cyclo(Ile-Leu), with the chemical formula C₁₂H₂₂N₂O₂, is a diketopiperazine formed from the amino acids isoleucine and leucine.[1] Its structure, characterized by a six-membered ring, gives rise to multiple stereoisomers due to the presence of two chiral centers at the α-carbons of the constituent amino acids. The specific stereochemistry of these centers is crucial in determining the molecule's biological activity, including its potential role in quorum sensing and other cellular signaling pathways.

Stereochemistry and Chirality

The isoleucine residue in Cyclo(Ile-Leu) has two chiral centers (α- and β-carbons), while leucine has one (α-carbon). This results in a number of possible diastereomers and enantiomers. The most common naturally occurring form is Cyclo(L-Isoleucyl-L-Leucyl). The three-dimensional arrangement of the side chains relative to the diketopiperazine ring dictates the molecule's overall conformation and its interaction with biological targets.

Table 1: Physicochemical Properties of Cyclo(Ile-Leu)

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem[1] |

| Molecular Weight | 226.32 g/mol | PubChem[1] |

| IUPAC Name | 3-(butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione | PubChem[1] |

Quantitative Stereochemical Data

Note: Due to the lack of specific experimental data for Cyclo(Ile-Leu), the following table provides representative NMR data for a closely related cyclic dipeptide, Cyclo(L-Leu-L-Pro), to illustrate the expected spectral characteristics.

Table 2: Representative ¹H and ¹³C NMR Data for Cyclo(L-Leu-L-Pro) in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Leucine Residue | ||

| α-CH | 4.10 (t, J = 8.0 Hz) | 53.4 |

| β-CH₂ | 1.78 (m), 1.67 (m) | 38.6 |

| γ-CH | 2.03 (m) | 24.7 |

| δ-CH₃ | 1.01 (d, J = 6.4 Hz), 0.97 (d, J = 6.3 Hz) | 23.2, 21.3 |

| Proline Residue | ||

| α-CH | 3.94 (m) | 57.4 |

| β-CH₂ | 2.42 (m), 2.06 (m) | 28.5 (assumed) |

| γ-CH₂ | 1.92 (m) | 25.0 (assumed) |

| δ-CH₂ | 3.67 (m), 3.54 (m) | 45.5 (assumed) |

| Diketopiperazine Ring | ||

| C=O (Leu) | - | 166.2 |

| C=O (Pro) | - | 170.5 |

| NH | 6.46 (br s) | - |

Source: Adapted from literature data for Cyclo(L-Leu-L-Pro).[2] Chemical shifts for proline β and γ carbons are assumed based on typical values.

Experimental Protocols

Synthesis of Cyclo(L-Isoleucyl-L-Leucyl)

A general and robust method for the synthesis of cyclic dipeptides involves the cyclization of a linear dipeptide precursor. The following is a representative protocol adapted from methodologies for similar compounds.

Experimental Workflow for Cyclo(Ile-Leu) Synthesis

Caption: General workflow for the synthesis of Cyclo(L-Ile-L-Leu).

-

Coupling of Protected Amino Acids: N-terminally protected L-isoleucine (e.g., Boc-L-Ile-OH) is coupled with C-terminally protected L-leucine (e.g., H-L-Leu-OMe) using a standard peptide coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature overnight.

-

Deprotection: The N-terminal protecting group (e.g., Boc) is removed from the resulting linear dipeptide using an acid such as trifluoroacetic acid (TFA) in DCM.

-

Cyclization: The deprotected linear dipeptide methyl ester is heated in a high-boiling point solvent like toluene or xylene to promote intramolecular cyclization via aminolysis of the methyl ester, yielding the desired Cyclo(L-Ile-L-Leu).

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to obtain the pure cyclic dipeptide.

Characterization Techniques

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Cyclo(Ile-Leu). Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The chemical shifts and coupling constants of the α-protons are particularly informative for determining the conformation of the diketopiperazine ring.

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. To date, no crystal structure for Cyclo(Ile-Leu) has been deposited in the Cambridge Structural Database or the Protein Data Bank. The general procedure for obtaining a crystal structure is as follows:

Experimental Workflow for X-ray Crystallography

Caption: General workflow for determining a crystal structure.

-

Crystallization: High-purity Cyclo(Ile-Leu) is dissolved in a suitable solvent, and single crystals are grown using techniques such as slow evaporation or vapor diffusion.

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, into which the molecular structure is built and subsequently refined.

Biological Relevance and Signaling

Cyclic dipeptides are known to be involved in various biological processes, including bacterial quorum sensing. In quorum sensing, bacteria produce and release signaling molecules to coordinate gene expression in a population-density-dependent manner. While the specific role of Cyclo(Ile-Leu) in quorum sensing is not extensively documented, related cyclic dipeptides have been shown to act as quorum sensing molecules.

Hypothetical Quorum Sensing Signaling Pathway Involving a Cyclo(Ile-Leu) Analog

Caption: A generalized quorum sensing pathway mediated by a cyclic dipeptide.

This diagram illustrates a general mechanism where a cyclic dipeptide (CDP), such as an analog of Cyclo(Ile-Leu), is synthesized within a bacterial cell and, upon reaching a threshold concentration, binds to a receptor. This binding event activates a transcriptional regulator, leading to the expression of target genes that control collective behaviors like biofilm formation or virulence factor production.

Conclusion

Cyclo(Ile-Leu) is a chiral cyclic dipeptide with the potential for diverse biological activities that are intrinsically linked to its stereochemistry. While specific experimental data for this molecule is limited, this guide provides a framework for its synthesis, characterization, and potential biological roles based on established knowledge of similar compounds. Further research, particularly the acquisition of detailed spectroscopic and crystallographic data for its various stereoisomers, is crucial for a complete understanding of its structure-activity relationships and for unlocking its full potential in drug discovery and other applications.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Cyclo(Ile-Leu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Ile-Leu), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a heterocyclic organic compound formed from the condensation of the amino acids L-isoleucine and L-leucine.[1] DKPs represent the smallest class of cyclic peptides and are of significant interest in medicinal chemistry and drug discovery due to their structural rigidity, stability to enzymatic degradation, and diverse biological activities.[2] Natural and synthetic DKPs have demonstrated a range of biological properties, including antimicrobial, antitumor, and antiviral activities.[1] These compounds can serve as scaffolds in the design of novel therapeutic agents.[3] This document provides detailed protocols for the chemical synthesis of Cyclo(Ile-Leu).

Synthesis Strategies

The synthesis of Cyclo(Ile-Leu) can be achieved through several methods, primarily involving the cyclization of a linear dipeptide precursor. The most common strategies include:

-

Direct condensation of amino acids: This method involves heating the constituent amino acids, often in a high-boiling point solvent, to promote dehydration and cyclization.

-

Solution-phase synthesis from protected amino acids: This classic peptide chemistry approach involves the coupling of protected isoleucine and leucine derivatives to form a linear dipeptide, followed by deprotection and intramolecular cyclization.

-

Solid-phase peptide synthesis (SPPS): This technique allows for the efficient assembly of the linear dipeptide on a solid support, followed by cleavage and cyclization.

Experimental Protocols

Protocol 1: Direct Condensation of L-Isoleucine and L-Leucine

This protocol is adapted from a patented method for the preparation of mixed diketopiperazines.[4]

Principle:

L-isoleucine and L-leucine are heated in a high-boiling point polyhydric alcohol solvent, such as ethylene glycol, under an inert atmosphere. The high temperature facilitates the intermolecular condensation and subsequent cyclization to form Cyclo(Ile-Leu), with the removal of water.

Materials:

-

L-Isoleucine

-

L-Leucine

-

Ethylene glycol

-

Ethanol (for recrystallization)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Reaction flask equipped with a reflux condenser and inert gas inlet

-

Heating mantle or oil bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Melting point apparatus

Procedure:

-

To a reaction flask, add L-isoleucine (6.6 g) and L-leucine (6.6 g).

-

Add ethylene glycol (100 g) to the flask.

-

Flush the reaction vessel with an inert gas.

-

Heat the reaction mixture to 175°C and maintain this temperature for five hours.

-

After the reaction is complete, cool the mixture.

-

Isolate the product by filtration.

-

The crude product can be purified by recrystallization from ethanol to yield white crystals.

Expected Outcome:

This method has been reported to produce slightly yellow crystals with a yield of approximately 49%.[4] After recrystallization from ethanol, the white crystals have a reported melting point of 277-278°C.[4]

Protocol 2: Solution-Phase Synthesis via Protected Dipeptide Intermediate

This protocol is a generalized method based on common practices in peptide chemistry for the synthesis of cyclic dipeptides.[2]

Principle:

This method involves three main steps:

-

Coupling: A protected isoleucine derivative (e.g., N-Boc-L-Isoleucine) is coupled with a protected leucine derivative (e.g., L-Leucine methyl ester) to form a linear dipeptide.

-

Deprotection: The protecting groups on the N-terminus and C-terminus of the linear dipeptide are removed.

-

Cyclization: The deprotected linear dipeptide is induced to cyclize, often by heating in a suitable solvent.

Materials:

-

N-Boc-L-Isoleucine

-

L-Leucine methyl ester hydrochloride

-

Coupling agents (e.g., DCC, EDC/HOBt)

-

Base (e.g., Triethylamine (TEA), N-methylmorpholine (NMM))

-

Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), 2-Butanol)

-

Deprotection agent (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)

-

Silica gel for column chromatography

Equipment:

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Chromatography column

Procedure:

Step 1: Synthesis of N-Boc-L-Isoleucyl-L-Leucine methyl ester

-

Dissolve L-Leucine methyl ester hydrochloride in DCM and neutralize with TEA.

-

In a separate flask, dissolve N-Boc-L-Isoleucine, a coupling agent (e.g., DCC), and an activator (e.g., HOBt) in DCM.

-

Add the neutralized L-Leucine methyl ester solution to the N-Boc-L-Isoleucine solution and stir at room temperature for 3-5 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter off any precipitate (e.g., DCU if DCC is used) and wash the organic layer with dilute acid, base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

-

Purify the product by silica gel column chromatography if necessary.

Step 2: Deprotection of the Dipeptide

-

Dissolve the purified protected dipeptide in a solution of 4M HCl in 1,4-dioxane or a solution of TFA in DCM.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt.

Step 3: Cyclization to form Cyclo(Ile-Leu)

-

Dissolve the deprotected dipeptide in a high-boiling point solvent such as 2-butanol.

-

Add a base like N-methylmorpholine (NMM) to neutralize the salt and facilitate cyclization.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting Cyclo(Ile-Leu) by silica gel column chromatography or recrystallization.

Data Presentation

| Parameter | Protocol 1: Direct Condensation |

| Starting Materials | L-Isoleucine, L-Leucine |

| Solvent | Ethylene Glycol |

| Reaction Temperature | 175°C |

| Reaction Time | 5 hours |

| Yield | ~49% |

| Melting Point | 277-278°C (after recrystallization) |

Visualizations

Experimental Workflow for Protocol 2

Caption: Workflow for the solution-phase synthesis of Cyclo(Ile-Leu).

References

- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 3. 2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3121717A - Preparation of diketopiperazines - Google Patents [patents.google.com]

Application Notes and Protocols for the Analytical Determination of Cyclo(Ile-Leu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Ile-Leu), a cyclic dipeptide, belongs to the diketopiperazine (DKP) class of molecules. These compounds are secondary metabolites produced by a variety of organisms, including bacteria, fungi, and are also found in fermented and heat-treated foods. Cyclic dipeptides like Cyclo(Ile-Leu) are of significant interest to the scientific community due to their diverse biological activities, which include antimicrobial, antifungal, and cell-to-cell signaling properties. Their inherent stability compared to linear peptides makes them attractive candidates for therapeutic development.

These application notes provide detailed protocols for the detection and quantification of Cyclo(Ile-Leu) using state-of-the-art analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Analytical Methods

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier technique for the sensitive and selective quantification of small molecules like Cyclo(Ile-Leu) in complex biological matrices. The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Table 1: Representative Quantitative Data for Cyclo(Ile-Leu) Analysis by LC-MS/MS

| Parameter | Value |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Linearity Range | 1.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Inter-day Precision (%RSD) | < 10% |

| Intra-day Precision (%RSD) | < 8% |

| Recovery | 85 - 105% |

Note: The data presented in this table are representative examples based on typical LC-MS/MS method performance for similar analytes and should be established for each specific application.

This protocol outlines the steps for extracting and quantifying Cyclo(Ile-Leu) from a liquid microbial culture.

a) Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Centrifuge 1 mL of microbial culture at 10,000 x g for 10 minutes to pellet the cells.

-

Transfer the supernatant to a clean glass tube.

-

Add an equal volume (1 mL) of ethyl acetate to the supernatant.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully collect the upper ethyl acetate layer, which contains the extracted Cyclo(Ile-Leu).

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): 227.2 m/z ([M+H]⁺ for Cyclo(Ile-Leu))

-

Product Ions (Q3): A quantifying and a qualifying ion should be selected after optimization (e.g., fragments corresponding to the loss of the isoleucine or leucine side chain).

-

-

Data Analysis: Quantify the peak area of the analyte and compare it to a standard curve prepared with known concentrations of a Cyclo(Ile-Leu) analytical standard.

Caption: Workflow for the quantification of Cyclo(Ile-Leu) by LC-MS/MS.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural identification of molecules. It provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound.

This protocol describes the general steps for acquiring NMR data to confirm the structure of a purified sample of Cyclo(Ile-Leu).

a) Sample Preparation

-

Dissolve approximately 1-5 mg of purified Cyclo(Ile-Leu) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃, MeOD, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

b) NMR Instrumentation and Data Acquisition

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Experiments to be performed:

-

1D NMR:

-

¹H NMR: To identify the number and types of protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the isoleucine and leucine residues.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-